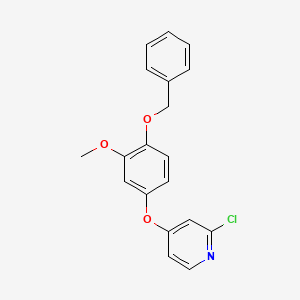

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine

Description

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a heterocyclic aromatic compound featuring a pyridine core substituted at the 2-position with chlorine and at the 4-position with a phenoxy group. This phenoxy group is further substituted with a benzyloxy moiety at the para position and a methoxy group at the meta position. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy, benzyloxy) groups, making it a versatile intermediate in pharmaceutical and materials chemistry.

Synthesis Routes: The synthesis of related benzyloxy- and methoxy-substituted pyridines often involves nucleophilic aromatic substitution or coupling reactions. For example, 4-(benzyloxy)-2-chloropyridine—a structural analog—is synthesized via palladium-catalyzed cross-coupling, as seen in the reaction of 4-(benzyloxy)-2-chloropyridine with LHMDS (lithium hexamethyldisilazide) in THF using Pd₂dba₃ and a biphenylphosphine ligand . Similar methodologies may apply to the target compound, with modifications to incorporate the 3-methoxyphenoxy substituent.

Applications:

Benzyloxy- and methoxy-substituted pyridines are pivotal in drug discovery, particularly as kinase inhibitors or intermediates for bioactive molecules. For instance, combinatorial approaches utilize such scaffolds to develop proteolysis-targeting chimeras (PROTACs) and other bifunctional pharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-methoxy-4-phenylmethoxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-22-18-11-15(24-16-9-10-21-19(20)12-16)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHJWHLGYRZADX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2=CC(=NC=C2)Cl)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801204875 | |

| Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-43-5 | |

| Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801204875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(benzyloxy)-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the pyridine and chlorine functionalities.

-

Preparation of 4-(benzyloxy)-3-methoxybenzaldehyde

Starting Material: 4-hydroxy-3-methoxybenzaldehyde

Reagents: Benzyl chloride, potassium carbonate

Conditions: Reflux in acetone

Reaction: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is benzylated using benzyl chloride in the presence of potassium carbonate to yield 4-(benzyloxy)-3-methoxybenzaldehyde.

-

Formation of this compound

Starting Material: 4-(benzyloxy)-3-methoxybenzaldehyde

Reagents: 2-chloropyridine, base (e.g., sodium hydride)

Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)

Reaction: The aldehyde group of 4-(benzyloxy)-3-methoxybenzaldehyde reacts with 2-chloropyridine in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride

Substitution: Sodium methoxide, sodium thiolate

Major Products

Oxidation: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-pyridinecarboxaldehyde

Reduction: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-aminopyridine

Substitution: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-alkoxypyridine

Scientific Research Applications

Synthetic Route Overview

| Step | Starting Material | Reagents | Conditions |

|---|---|---|---|

| 1 | 4-hydroxy-3-methoxybenzaldehyde | Benzyl chloride, potassium carbonate | Reflux in acetone |

| 2 | 4-(benzyloxy)-3-methoxybenzaldehyde | 2-chloropyridine, base (e.g., sodium hydride) | Reflux in DMF |

Chemistry

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in organic synthesis and materials science.

Biology

Research has indicated potential antimicrobial and antioxidant properties of this compound. Studies show that similar compounds exhibit significant activity against various pathogens, suggesting that this compound may also possess similar bioactive characteristics .

Medicine

In the field of medicinal chemistry, this compound is being explored for its potential therapeutic effects , particularly in anti-inflammatory and anticancer applications. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory pathways, highlighting its potential as a drug candidate.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of structurally similar compounds to this compound against common bacterial strains. Results indicated a promising inhibition zone, suggesting further investigation into its bioactive properties is warranted.

- Anticancer Potential : Research involving the compound's interaction with cancer cell lines demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. This finding supports the hypothesis of its role as an anticancer agent.

- Material Science Applications : Due to its chemical stability and reactivity, this compound has been utilized in developing advanced materials and coatings. Its unique properties enable enhancements in material performance under various environmental conditions.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs. Pyrimidine : The pyrimidine analogue (4-Benzyloxy-5-bromo-2-chloropyrimidine) exhibits enhanced π-deficient character due to the additional nitrogen, increasing reactivity toward nucleophilic substitution compared to pyridine derivatives .

- Benzophenone Derivatives: 3-Chloro-4-methylbenzophenone (m.p. 97–98°C) shares halogen and alkyl substituents but lacks the ether linkages seen in the target compound, resulting in lower polarity and solubility .

Physicochemical Properties

Limited data exist for the target compound, but trends can be inferred from analogues:

- Melting Points: Methoxy and benzyloxy groups generally increase melting points due to enhanced intermolecular interactions. For example, 3-methoxy-substituted benzophenones exhibit m.p. 38–40°C, while chloro-substituted variants (e.g., 3-chloro-4-methylbenzophenone) melt at 97–98°C .

- Solubility : The benzyloxy group improves lipid solubility, critical for blood-brain barrier penetration in drug candidates. However, the polar 2-chloro and methoxy groups may offset this in aqueous environments .

Reactivity

- Nucleophilic Substitution : The 2-chloro group in pyridines is highly reactive toward amines, as demonstrated in the synthesis of 4-(benzyloxy)pyridin-2-amine from 4-(benzyloxy)-2-chloropyridine via Pd-catalyzed amination .

- Oxidative Stability: Benzyloxy groups are susceptible to hydrogenolysis (e.g., using H₂/Pd-C), whereas methoxy groups are more stable under acidic conditions .

Biological Activity

4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Compound Overview

- Molecular Formula: C17H16ClO3

- Structural Features: The compound features a chlorinated pyridine ring with benzyloxy and methoxy substituents, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including substitution and coupling processes. The detailed synthetic route often requires careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various microbial strains. Preliminary studies suggest that this compound may possess comparable antimicrobial activity, although specific data on its efficacy are still emerging.

- Anti-tuberculosis Activity: Related compounds have been evaluated for their ability to inhibit Mycobacterium tuberculosis. Some benzyloxy-substituted derivatives demonstrated minimal inhibitory concentrations (MICs) similar to established anti-tuberculosis drugs like isoniazid .

- PPAR Agonism: In studies focusing on PPAR (Peroxisome Proliferator-Activated Receptor) agonism, compounds structurally related to this compound have shown potential in ameliorating inflammation and vascular leakage in diabetic models .

Table 1: Summary of Biological Activities

Case Study: Antimycobacterial Evaluation

A series of related compounds were synthesized and tested against M. tuberculosis H37Rv strain. Notably, two compounds exhibited MICs of 2.7 µM and 2.8 µM, indicating strong antimycobacterial activity while maintaining selectivity towards host cells like Vero and HepG2 .

Case Study: PPAR Agonism

In a study assessing the PPARα agonism of related compounds, systemic administration in diabetic rat models showed significant reduction in retinal vascular leakage, indicating potential therapeutic benefits for diabetic retinopathy .

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine?

- Methodological Answer : A combination of 1H-NMR (400–500 MHz), 13C-NMR , and high-resolution mass spectrometry (HRMS) is essential. For example, 1H-NMR in DMSO-d6 resolves aromatic protons and substituents (e.g., benzyloxy and methoxy groups at δ 5.11 ppm and 3.84 ppm, respectively) . Fourier-transform infrared spectroscopy (FTIR) with ATR detection confirms functional groups (e.g., C-O-C stretching at 1261 cm⁻¹ and aromatic C=C at 1509 cm⁻¹) . HRMS with electrospray ionization (ESI) validates molecular weight accuracy (e.g., ±0.3 ppm error) .

Q. What synthetic routes are employed for preparing benzyloxy-methoxy-substituted intermediates relevant to this compound?

- Methodological Answer : Key steps include:

- Condensation reactions : Reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives in ethanol under acetic acid catalysis (e.g., 91% yield achieved via Schiff base formation) .

- Cyclization : Sodium hypochlorite-mediated oxidative cyclization in ethanol at room temperature to form heterocyclic cores (e.g., triazolopyridines) .

- Purification : Vacuum filtration and sequential washing with water/methanol remove unreacted starting materials .

Advanced Research Questions

Q. How should researchers address the lack of toxicological and ecological data for this compound?

- Methodological Answer : Given the absence of acute/chronic toxicity and ecotoxicity data (e.g., Sections 11.2 and 12 of safety sheets) , adopt a tiered strategy:

- In vitro assays : Use hepatic (HepG2) or renal (HEK293) cell lines to assess cytotoxicity (IC50) and metabolic stability.

- Computational modeling : Apply QSAR tools like EPI Suite to predict biodegradability and bioaccumulation potential.

- Tiered ecological testing : Start with Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) if computational results indicate risks.

Q. What strategies optimize reaction yields in synthesizing chloropyridine derivatives with benzyloxy-methoxy substituents?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic aromatic substitution for chloropyridine cores, while ethanol minimizes side reactions in condensation steps .

- Catalysis : Substoichiometric acetic acid (10 drops per 5 mmol substrate) accelerates imine formation in Schiff base reactions .

- Temperature control : Room-temperature cyclization reduces decomposition of sensitive intermediates (e.g., triazolo rings) .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian 16) for ambiguous protons .

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns (e.g., aromatic coupling in 1H-NMR) .

- 2D NMR : Utilize HSQC and HMBC to correlate 1H and 13C signals, particularly for overlapping benzyloxy and methoxy groups .

Q. How to design degradation studies for assessing environmental persistence of this compound?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in buffers (pH 4–9) at 25–50°C for 28 days, monitoring degradation via HPLC-UV .

- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous acetonitrile, analyzing photoproducts by LC-HRMS .

- Microbial degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge to evaluate mineralization potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.